molecular formula C14H11ClF3NO3 B13693053 Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate

Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate

Cat. No.: B13693053
M. Wt: 333.69 g/mol
InChI Key: RSTYZQZMAGPJMI-UHFFFAOYSA-N
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Description

Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate ( 2407982-36-7) is a chemical building block with a molecular weight of 333.69 g/mol and a molecular formula of C 14 H 11 ClF 3 NO 3 . This ester is part of a class of isoxazole derivatives recognized for their utility in medicinal chemistry and pharmaceutical research. Compounds featuring the trifluoromethyl (CF 3 ) group attached to an aromatic system are of significant interest in modern drug design. The incorporation of this functional group can profoundly influence a molecule's properties, potentially enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets, which is a key strategy in the development of New Chemical Entities (NCEs) . As such, this compound serves as a versatile synthetic intermediate for researchers developing novel bioactive molecules, particularly in the discovery of new therapeutic agents. The product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H11ClF3NO3

Molecular Weight

333.69 g/mol

IUPAC Name

ethyl 3-[2-chloro-6-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H11ClF3NO3/c1-3-21-13(20)10-7(2)22-19-12(10)11-8(14(16,17)18)5-4-6-9(11)15/h4-6H,3H2,1-2H3

InChI Key

RSTYZQZMAGPJMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions focusing on:

  • Construction of the isoxazole ring system.
  • Introduction of the 2-chloro-6-(trifluoromethyl)phenyl substituent.
  • Formation of the ethyl ester functional group.

The isoxazole ring is commonly formed via cyclization reactions involving appropriate precursors such as β-ketoesters and hydroxylamine derivatives. The 2-chloro-6-(trifluoromethyl)phenyl group is introduced either by electrophilic aromatic substitution or by cross-coupling reactions such as Suzuki-Miyaura coupling.

Detailed Synthetic Routes

Isoxazole Ring Formation

A prevalent method to form the isoxazole core is the 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. Alternatively, cyclocondensation of β-ketoesters with hydroxylamine hydrochloride under acidic or basic conditions can yield substituted isoxazoles.

Introduction of the 2-Chloro-6-(trifluoromethyl)phenyl Group

This aromatic substituent can be incorporated via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between halogenated isoxazole intermediates (e.g., brominated isoxazoles) and aryl boronic acids or esters bearing the 2-chloro-6-(trifluoromethyl)phenyl moiety.

Esterification

The carboxylic acid intermediate is esterified with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the ethyl ester.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Isoxazole ring formation β-Ketoester + Hydroxylamine hydrochloride, base/acid Ethanol or DCM 0–80°C 70–85 Cyclocondensation
Bromination (if needed) N-Bromosuccinimide (NBS), AIBN (radical initiator) Tetrahydrofuran (THF) 60°C 80–90 Selective bromination at isoxazole
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ DME/H₂O 80°C 65–75 Coupling of bromoisoxazole with aryl boronic acid
Esterification Ethanol, acid catalyst Ethanol Reflux 75–90 Formation of ethyl ester

DME = 1,2-Dimethoxyethane; DCM = Dichloromethane

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scalability and efficiency by:

  • Using continuous flow reactors to improve heat and mass transfer.
  • Employing advanced palladium catalysts to increase turnover numbers.
  • Controlling reaction parameters (temperature, pressure, solvent choice) to minimize by-products and maximize purity.
  • Implementing purification techniques such as recrystallization or preparative chromatography.

Analytical and Research Data Supporting Preparation

Reaction Monitoring and Purity Assessment

Reaction Outcome Data Table

Parameter Observed Value Method Notes
Molecular Weight 333.69 g/mol MS Matches theoretical value
Purity >95% HPLC UV detection at 254 nm
Ester C=O Stretch ~1740 cm⁻¹ FT-IR Confirms ester functionality
Isoxazole Proton Shift δ 6.0–7.5 ppm ¹H NMR Consistent with isoxazole ring
Aromatic Proton Shifts δ 7.0–8.0 ppm ¹H NMR Corresponds to substituted phenyl

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions, especially those involving halogenated and fluorinated compounds.

    Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The chloro-substituted phenyl ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Heterocyclic Core Variations: Isoxazole vs. Oxazole

The substitution of the isoxazole core with an oxazole ring significantly alters physicochemical properties. For example, Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate () shares a similar ester and trifluoromethyl group but replaces the isoxazole with an oxazole. This difference may influence solubility and target binding in biological systems .

Substituent Effects: Chloro, Trifluoromethyl, and Fluoro Groups

  • Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate () substitutes the 2-chloro-6-CF₃ phenyl group with a 4-fluoro phenyl group. Fluorine’s smaller size and moderate electron-withdrawing nature result in lower steric hindrance and lipophilicity (ClogP ~2.5) compared to the bulkier CF₃ and Cl substituents in the target compound (predicted ClogP ~3.8) .
  • Similar substituents are found in agrochemicals like Norflurazon, a herbicide with a trifluoromethylphenyl group .

Physicochemical and Pharmacokinetic Implications

The ethyl ester in the target compound may improve metabolic stability compared to methyl esters (e.g., ), as ethyl groups are less prone to hydrolysis. The CF₃ group’s hydrophobicity could enhance membrane permeability, a critical factor in drug design. Thiazole derivatives with urea and piperazine moieties () demonstrate high synthetic yields (89–93%), suggesting that similar strategies might apply to the target compound’s production .

Data Tables and Research Findings

Table 1. Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight Key Properties/Applications
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate Isoxazole 3: 2-Cl-6-CF₃-phenyl; 5: CH₃ ~349.7 High lipophilicity; research applications
Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate Oxazole 2: Cl; 4: CF₃; 5: COOEt ~265.6 Moderate polarity; research use
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate Isoxazole 3: 4-F-phenyl; 5: CH₃ 235.2 Supplier availability; lower ClogP
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole Urea, piperazine, CF₃-phenyl 547.2 (calc.) High yield (93.4%); complex bioactivity

Research Findings

  • Structural Validation : Programs like SHELX are critical for confirming molecular structures via X-ray crystallography, ensuring accurate comparisons between analogs .
  • Regulatory Considerations: CF₃-containing compounds, such as Norflurazon, are often regulated due to environmental persistence, a relevant factor for the target compound’s development .

Biological Activity

Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate is a complex organic compound with significant potential in pharmacology and biochemistry. This article explores its biological activity, focusing on its structural characteristics, interaction with biological targets, and relevant research findings.

Structural Characteristics

This compound features an isoxazole ring, which is a five-membered ring containing nitrogen and oxygen. Its molecular formula is C13H10ClF3N2O2C_{13}H_{10}ClF_3N_2O_2, with a molecular weight of approximately 333.69 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to interact with biological targets such as proteins and enzymes.

Key Structural Features:

  • Isoxazole Ring: Contributes to biological activity through potential enzyme inhibition.
  • Trifluoromethyl Group: Increases hydrophobic character, facilitating interactions with hydrophobic regions of proteins.
  • Chloro-substituted Phenyl Ring: Allows for additional non-covalent interactions, including hydrogen bonding and π-π stacking.

Biological Activity and Mechanisms

Research indicates that this compound may exhibit various biological activities, primarily through enzyme inhibition and receptor binding. Compounds with similar structures have shown promise as antagonists or inhibitors in various biochemical pathways.

Enzyme Inhibition

The structural similarities to known enzyme inhibitors suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could potentially act on glutamate receptors, which are crucial in neurotransmission and synaptic plasticity .

Potential Enzyme Targets:

  • Kainate Receptors: Research on similar compounds has indicated the possibility of interaction with kainate receptor subtypes, which play roles in pain modulation and neuroprotection .
  • Other Enzymes: Further studies are needed to identify specific enzymes affected by this compound.

Interaction Studies

Studies have focused on the binding affinity of this compound to various molecular targets. The unique trifluoromethyl group enhances interactions with hydrophobic regions of proteins, while the chloro-substituted phenyl ring allows for additional interactions that may influence biological pathways.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out due to its trifluoromethyl group. Below is a table comparing it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Index
Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylateC13H10ClFNO30.95
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acidC11H7ClFNO30.89
3-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxylic acidC11H7ClFNO30.88
5-Methyl-3-(2'-chlorophenyl)-4-isoxazolecarboxylic acidC11H7ClFNO30.88
3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acidC11H7ClFNO30.87

This table illustrates how variations in halogen substitutions and functional groups can significantly influence reactivity and biological activity.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds related to this compound. For example:

  • Kainate Receptor Antagonism: Research has shown that certain derivatives exhibit high binding affinities for kainate receptors, suggesting potential analgesic effects without adverse motor coordination impacts .
  • Neuroprotective Effects: Some studies indicate that compounds structurally similar to this compound may provide neuroprotection against excitotoxicity in models of neurological disorders .

Q & A

Q. What are the primary synthetic routes for Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate?

Methodological Answer: The compound is synthesized through multi-step organic reactions, including:

  • Amide Coupling : Reaction of carboxylic acid derivatives with amines using coupling agents (e.g., pyridine, DMAP) in solvents like CH₂Cl₂ .
  • Suzuki-Miyaura Coupling : Cross-coupling of halogenated intermediates (e.g., brominated isoxazole derivatives) with aryl boronic esters in the presence of palladium catalysts .
  • Bromination : Introduction of bromine at specific positions using reagents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF) .

Q. Key Reaction Conditions Table

StepReagents/ConditionsSolventYield (%)Reference
Amide CouplingPyridine, DMAP, 0–25°CCH₂Cl₂70–85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°CDME/H₂O65–75
BrominationNBS, AIBN, 60°CTHF80–90

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions and regioselectivity. For example, methyl groups on the isoxazole ring appear as distinct singlets .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is used to resolve crystal structures and validate bond lengths/angles .
  • Chromatography : Reverse-phase HPLC or TLC (Rf values) assesses purity .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Hazards : Skin irritation (H315), severe eye damage (H319), and respiratory irritation (H335) .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid dust inhalation.
  • Emergency Protocols : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in amide coupling, while THF improves bromination efficiency .
  • Catalyst Optimization : Use of DMAP in stoichiometric amounts accelerates acyl transfer in esterification .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like nitro oxide formation .

Case Study : Suzuki coupling with Pd(PPh₃)₄ at 80°C in DME/H₂O increased yield to 75% compared to 60% at room temperature .

Q. How should researchers address contradictory structural data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Cross-Validation : Combine NMR (solution-state) with X-ray crystallography (solid-state) to resolve discrepancies. For example, rotational isomers in solution may explain NMR splitting absent in crystal structures .
  • Software Tools : Use SHELXL for refining crystallographic data and Gaussian for computational NMR simulations to align experimental/theoretical results .
  • Impurity Analysis : LC-MS identifies byproducts (e.g., dehalogenated derivatives) that may skew NMR interpretations .

Q. What strategies are used to elucidate the compound’s biological activity mechanisms?

Methodological Answer:

  • Target Identification : Molecular docking studies (e.g., with RORγt receptors) predict binding modes. The trifluoromethyl group enhances hydrophobic interactions with receptor pockets .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) .
    • Cellular Uptake : Fluorescence tagging tracks intracellular localization .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chlorine with fluorine) to assess impact on potency .

Example : Replacing the ethyl ester with a methyl group reduced receptor affinity by 40%, highlighting the ester’s role in binding .

Q. Data Contradiction Analysis Table

ObservationPossible CauseResolution StrategyReference
Split peaks in ¹H NMRRotational isomerism in solutionX-ray crystallography
Discrepancy in molecular weightIsotopic interference or adductsHRMS with ESI+/ESI– dual mode
Unassigned NOEs in 2D NMROverlapping signalsSelective deuteration

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